(2S)-2-propyloxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-propyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYURNNNQIFDVCA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2s 2 Propyloxirane and Congeneric Chiral Oxiranes
Chemo-Catalytic Asymmetric Synthesis
Asymmetric Epoxidation of Prochiral Olefin Substrates
A primary strategy for the synthesis of chiral epoxides involves the asymmetric epoxidation of prochiral allylic alcohols. wikipedia.org This method introduces chirality during the formation of the epoxide ring from an achiral starting material.
The Sharpless asymmetric epoxidation is a highly reliable and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. wikipedia.orgdalalinstitute.com The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), an optically active dialkyl tartrate (most commonly diethyl tartrate (DET) or diisopropyl tartrate (DIPT)), and tert-butyl hydroperoxide (TBHP) as the oxidant. dalalinstitute.comorganic-chemistry.org The presence of 3Å molecular sieves is crucial for the reaction's success. wikipedia.org
The active catalyst is believed to be a dimer of [Ti(tartrate)(OR)₂]. wikipedia.org The mechanism involves the coordination of the allylic alcohol and the hydroperoxide to the titanium center, creating a chiral environment dictated by the tartrate ligand. organic-chemistry.orgoregonstate.edu This chiral environment directs the delivery of the oxygen atom from the TBHP to one of the two faces of the double bond, resulting in a high degree of enantioselectivity. ic.ac.uk
The enantioselectivity of the Sharpless epoxidation can be predicted using a simple mnemonic. wikipedia.orgoregonstate.edu By orienting the allylic alcohol with the hydroxyl group in the bottom right corner of a rectangle drawn around the double bond, the use of L-(+)-tartrate directs epoxidation to the "bottom" face, while D-(−)-tartrate directs it to the "top" face. oregonstate.edu This predictability makes it a powerful tool for the targeted synthesis of specific enantiomers. wayne.edu The choice between DET and DIPT can influence the enantioselectivity, with DIPT often providing higher selectivity for certain substrates. numberanalytics.com
Table 1: Examples of Sharpless Asymmetric Epoxidation
| Allylic Alcohol | Tartrate | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | (+)-DIPT | 0 | 2 | 65 | 90 |
| (E)-2-Hexen-1-ol | (+)-DIPT | -20 | 3 | 89 | >98 |
| Cinnamyl alcohol | (+)-DET | -12 | 11 | 88 | 95 |
| (E)-2-Octen-1-ol | (+)-DET | -10 | 29 | 74 | 86 |
| (E)-2-Decen-1-ol | (+)-DIPT | -35 | 2 | 79 | >98 |
Data sourced from various examples of Sharpless Epoxidation. harvard.edu
Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones
The catalytic asymmetric Corey-Chaykovsky epoxidation offers an alternative route to chiral epoxides, particularly 2,2-disubstituted terminal epoxides, starting from ketones. nih.govmdpi.com This reaction involves the addition of a sulfur ylide, such as dimethyloxosulfonium methylide, to a ketone, catalyzed by a chiral complex. organic-chemistry.org
A notable development in this area is the use of a heterobimetallic La-Li₃-BINOL complex (LLB) as the catalyst. nih.gov This system has proven effective for the epoxidation of a wide range of methyl ketones, proceeding smoothly at room temperature in the presence of achiral phosphine (B1218219) oxide additives. nih.govmdpi.com The reaction generally provides high yields and excellent enantioselectivities. nih.gov
The enantioselectivity of the reaction is influenced by the steric hindrance of the ketone substrate. nih.gov While methyl ketones typically yield products with high enantiomeric excess (ee), bulkier ketones like ethyl or propyl ketones may result in slightly lower enantioselectivity. nih.gov The proposed mechanism suggests a dual control from the heterobimetallic chiral complex, which simultaneously interacts with both the ketone and the sulfur ylide. rsc.org
Table 2: Enantioselective Corey-Chaykovsky Epoxidation of Various Ketones
| Ketone | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Acetophenone | 1-5 | >99 | 97 |
| 2-Acetonaphthone | 1-5 | 95 | 96 |
| 3-Acetylpyridine | 1-5 | 92 | 93 |
| Cyclopropyl methyl ketone | 1-5 | 88 | 91 |
| Ethyl phenyl ketone | 1-5 | 96 | 88 |
| n-Propyl phenyl ketone | 1-5 | 90 | 85 |
Data represents typical results for the catalytic asymmetric Corey-Chaykovsky epoxidation. nih.govrsc.org
Kinetic Resolution Approaches
Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral compounds by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org
The hydrolytic kinetic resolution (HKR) of terminal epoxides is a highly efficient and practical method for obtaining enantiomerically enriched epoxides and their corresponding 1,2-diols. unipd.itnih.gov This method employs a chiral (salen)Co(III) complex as the catalyst and water as the reagent. unipd.itnih.govacs.org The reaction is notable for its broad substrate scope, accommodating a wide variety of sterically and electronically diverse epoxides, and often achieving enantiomeric excesses of greater than 99%. unipd.itnih.gov
The HKR process is characterized by high selectivity factors (k_rel), which are a measure of the relative rates of reaction of the two enantiomers. In many cases, these values exceed 50, and for some substrates, they are well over 200. unipd.itnih.gov The reaction is typically carried out with low catalyst loadings (0.2–2.0 mol%) and is amenable to catalyst recycling. unipd.itnih.gov The mechanism is understood to be a cooperative bimetallic process where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile. nih.gov
Table 3: Hydrolytic Kinetic Resolution of Representative Terminal Epoxides
| Epoxide Substrate | Catalyst Loading (mol%) | Yield of Epoxide (%) | ee of Epoxide (%) |
| Styrene (B11656) oxide | 0.8 | 87 | >99 |
| 3-Chlorostyrene oxide | 0.8 | 77 | >99 |
| 4-Chlorostyrene oxide | 0.8 | 80 | >99 |
| 2-Chlorostyrene oxide | 1.5 | - | >99 |
| Propylene (B89431) oxide | 0.5 | 45 | >99 |
| 1,2-Epoxyhexane | 0.5 | 46 | >99 |
Data compiled from studies on hydrolytic kinetic resolution. acs.orgacs.org
The kinetic resolution of epoxides can also be achieved through their reaction with carbon dioxide to form cyclic carbonates, catalyzed by a chiral catalyst. researchgate.netmdpi.com This method offers an atom-economical approach to obtaining both enantioenriched epoxides and chiral cyclic carbonates, which are themselves valuable synthetic intermediates. mdpi.com
Various chiral catalyst systems have been explored for this transformation, including chiral-at-iridium bis-cyclometalated complexes and metal-salen complexes. researchgate.netmdpi.com For instance, an iridium(III) catalyst has been shown to provide selectivity factors up to 16.6 for the kinetic resolution of a range of monosubstituted epoxides at room temperature. researchgate.net
More recently, computation-guided catalyst design has led to the development of highly active and enantioselective bimetallic cobalt complexes for the kinetic-resolution copolymerization of epoxides and CO₂. acs.orgnih.gov These advanced catalysts can achieve unprecedented enantioselectivity, with s-factors exceeding 300 for various racemic epoxides, along with high chemoselectivity for polycarbonate formation. acs.orgnih.gov Additionally, chiral macrocyclic organocatalysts have been successfully employed for the kinetic resolution of both monosubstituted and disubstituted epoxides with CO₂ under solvent-free conditions. acs.org
Table 4: Kinetic Resolution of Epoxides with CO₂ Using Different Catalytic Systems
| Epoxide | Catalyst System | Selectivity Factor (s) |
| Styrene oxide | Chiral Iridium(III) Complex | 7.3 |
| Propylene oxide | Chiral Bimetallic Cobalt Complex | >300 |
| Phenyl glycidyl (B131873) ether | Aluminum(III)(salen) acetate | - |
| trans-Stilbene oxide | Chiral Macrocyclic Organocatalyst | up to 13 |
Data from various studies on kinetic resolution via CO₂ coupling. researchgate.netmdpi.comnih.govacs.org
Other Enantioselective Catalytic Strategies
Beyond the well-established Sharpless asymmetric epoxidation, a variety of other powerful catalytic systems have been developed for the enantioselective epoxidation of alkenes. These methods often offer complementary substrate scope and employ different catalytic mechanisms.
Chiral Metal Complex Catalysis
The development of chiral metal complexes has revolutionized asymmetric catalysis, providing a versatile toolkit for the synthesis of enantioenriched compounds. Manganese-salen complexes, in particular, have emerged as highly effective catalysts for the asymmetric epoxidation of unfunctionalized alkenes.
Jacobsen's catalyst, a manganese(III) complex of a chiral salen-type ligand, is a cornerstone in this field. sci-hub.boxnih.gov This catalyst is renowned for its ability to enantioselectively convert prochiral alkenes into epoxides. sci-hub.box The catalytic cycle is believed to involve the formation of a high-valent manganese(V)-oxo species, which then transfers its oxygen atom to the alkene. The chirality of the salen ligand, derived from a chiral 1,2-diaminocyclohexane backbone, dictates the facial selectivity of the epoxidation, leading to the formation of one enantiomer of the epoxide in excess. sci-hub.boxnih.gov The bulky substituents on the salicylaldehyde (B1680747) moieties of the ligand enhance the asymmetric induction. nih.gov While highly effective for many alkenes, specific data for the epoxidation of 1-pentene (B89616) to (2S)-2-propyloxirane using Jacobsen's catalyst is not extensively detailed in the surveyed literature. However, the general applicability of this catalyst to terminal alkenes suggests its potential utility for this transformation.
In a related approach, the hydrolytic kinetic resolution (HKR) of terminal epoxides catalyzed by chiral (salen)Co(III) complexes provides an efficient route to both the enantioenriched epoxide and the corresponding 1,2-diol. acs.orgnih.gov This method is particularly attractive from a practical standpoint as it uses water as a reactant and requires low catalyst loadings of a recyclable catalyst. acs.org The reaction exhibits broad substrate scope, allowing for the resolution of a wide array of terminal epoxides to high enantiomeric excess. nih.gov The mechanism is proposed to be a cooperative bimetallic process where one Co(III) complex acts as a Lewis acid to activate the epoxide, and a second Co(III) complex delivers the hydroxide nucleophile. acs.org
Table 1: Hydrolytic Kinetic Resolution of Terminal Epoxides with (salen)Co(III) Catalyst
| Epoxide Substrate | Catalyst Loading (mol %) | Time (h) | Conversion (%) | Epoxide ee (%) | Diol ee (%) |
| Propylene Oxide | 0.2 | 4 | 51 | >99 | 98 |
| 1,2-Epoxybutane | 0.2 | 5 | 52 | >99 | 98 |
| 1,2-Epoxyhexane | 0.2 | 14 | 53 | >99 | 98 |
| Epichlorohydrin | 0.8 | 10 | 52 | 98 | 98 |
Data sourced from a study on the highly selective hydrolytic kinetic resolution of terminal epoxides. acs.org
Organocatalysis in Asymmetric Epoxide Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of asymmetric catalysis, alongside metal catalysis and biocatalysis. In the realm of asymmetric epoxidation, several powerful organocatalytic systems have been developed.
The Shi epoxidation employs a chiral ketone, often derived from fructose, to catalyze the asymmetric epoxidation of a wide range of alkenes using potassium peroxymonosulfate (B1194676) (Oxone) as the terminal oxidant. nih.gov The active catalytic species is a chiral dioxirane (B86890), generated in situ from the reaction of the ketone with Oxone. nih.govnih.gov The stereochemical outcome of the reaction is controlled by the steric environment of the catalyst, with the substrate approaching the dioxirane from the less hindered face. nih.gov The reaction conditions, particularly the pH, are crucial for achieving high efficiency and enantioselectivity. nih.gov
The Juliá-Colonna epoxidation utilizes poly-α-amino acids, typically poly-L-leucine, to catalyze the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones. acs.orgresearchgate.net The reaction is typically carried out in a biphasic or triphasic system with hydrogen peroxide as the oxidant in the presence of a base. acs.org The helical secondary structure of the polypeptide is believed to be crucial for inducing asymmetry, creating a chiral microenvironment for the reaction. acs.org This method is particularly effective for the synthesis of chiral epoxyketones. unipd.it
Bio-Catalytic Transformations
Biocatalysis offers an attractive alternative to traditional chemical methods for the synthesis of chiral compounds, often providing high enantioselectivity under mild reaction conditions. Enzymes such as monooxygenases, peroxidases, epoxide hydrolases, and lipases have been successfully employed in the synthesis of this compound and its congeners.
Enzymatic Epoxidation via Monooxygenase and Peroxidase
Monooxygenases and peroxidases are enzymes capable of inserting an oxygen atom into a C-H or C=C bond. Cytochrome P450 monooxygenases, in particular, have been engineered to perform highly enantioselective epoxidation of a variety of alkenes. whiterose.ac.ukmdpi.com Through directed evolution and active-site engineering, variants of cytochrome P450 BM-3 from Bacillus megaterium have been developed that can catalyze the epoxidation of terminal alkenes with high turnover numbers and enantioselectivity. nih.gov Notably, different engineered variants can produce either the (R)- or (S)-enantiomer of the epoxide from the same starting alkene. nih.gov
Table 2: Enantioselective Epoxidation of 1-Pentene by Engineered Cytochrome P450 BM-3 Variants
| P450 BM-3 Variant | Total Turnover Number | Epoxide Selectivity (%) | Enantiomeric Excess (ee, %) | Favored Enantiomer |
| SH-44 | 1370 | 89 | 71 | (S) |
| RH-47 | 450 | 88 | 60 | (R) |
Data from a study on the enantioselective epoxidation of terminal alkenes to (R)- and (S)-epoxides by engineered cytochromes P450 BM-3. nih.gov
Peroxygenases are another class of enzymes that can catalyze the epoxidation of terminal alkenes using hydrogen peroxide as the oxidant. Unspecific peroxygenases (UPOs) have shown the ability to epoxidize long-chain terminal alkenes.
Enantioselective Hydrolysis Mediated by Epoxide Hydrolase
Epoxide hydrolases (EHs) catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.gov This enzymatic transformation can be exploited for the kinetic resolution of racemic epoxides. rsc.org In a kinetic resolution, one enantiomer of the racemic epoxide is selectively hydrolyzed by the enzyme at a much faster rate than the other, allowing for the separation of the unreacted, enantioenriched epoxide from the diol product. jocpr.com The enantioselectivity of microbial epoxide hydrolases can vary depending on the source of the enzyme and the structure of the epoxide substrate. jocpr.com For instance, epoxide hydrolases from Aspergillus niger have been used for the preparative-scale kinetic resolution of racemic styrene oxide, yielding both the (S)-epoxide and the (R)-diol with high enantiomeric excess. rsc.org While specific data for 2-propyloxirane is limited, the general applicability of this method to terminal epoxides suggests its potential for resolving racemic 2-propyloxirane.
Table 3: Kinetic Resolution of Racemic Epoxides using Epoxide Hydrolase from Agromyces mediolanus
| Substrate | Enzyme Variant | Enantiomeric Ratio (E) |
| Epichlorohydrin | Wild-type | 12.9 |
| Epichlorohydrin | W182F/S207V/N240D | 90.0 |
Data from a study on engineering the epoxide hydrolase from Agromyces mediolanus. researchgate.net
Lipase-Catalyzed Kinetic Resolutions
Lipases are versatile enzymes that are widely used in organic synthesis for the kinetic resolution of racemic alcohols and esters. researchgate.net In the context of chiral epoxides, lipases can be used to resolve racemic epoxides that contain a hydroxyl group or to resolve a racemic diol that is a precursor to or derived from the epoxide. A common strategy is the enantioselective acylation of a racemic alcohol, where the lipase (B570770) preferentially acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. For example, the kinetic resolution of racemic 1-phenylethanol, a secondary alcohol, can be efficiently achieved using lipases. This approach can be conceptually extended to the resolution of racemic 1,2-diols, which are the hydrolysis products of epoxides.
Table 4: Lipase-Catalyzed Kinetic Resolution of Racemic 1-(2,6-dimethylphenoxy)propan-2-ol
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantiomeric Ratio (E) |
| Pseudomonas fluorescens | Vinyl acetate | Phosphate Buffer/Acetonitrile | 50 | >99 (R-alcohol) | >99 (S-acetate) | >200 |
| Thermomyces lanuginosus | Vinyl acetate | Phosphate Buffer/Acetonitrile | 50 | >99 (R-alcohol) | >99 (S-acetate) | >200 |
Data adapted from a study on the lipase-catalyzed resolution of mexiletine (B70256) intermediates. acs.org
Synthesis from Chiral Pool Precursors
The "chiral pool" refers to the collection of abundant and inexpensive enantiopure compounds provided by nature, such as amino acids, carbohydrates, and terpenes. Utilizing these readily available starting materials is a highly efficient strategy in asymmetric synthesis, as the innate chirality can be transferred to the target molecule, often obviating the need for complex resolution or asymmetric catalysis steps. This section explores the derivatization of such natural substrates for the synthesis of this compound.
Derivatization from Stereochemically Defined Natural Substrates
The conversion of stereochemically defined natural substrates into valuable chiral building blocks like this compound is a cornerstone of chiral pool synthesis. This approach capitalizes on the existing stereocenters of the natural product, transforming it through a series of chemical modifications into the desired target.
One prominent example of a versatile chiral pool precursor is D-mannitol . This sugar alcohol can be readily converted to (R)-2,3-O-isopropylideneglyceraldehyde, a key C3 synthon. rroij.commdpi.com The synthesis begins with the protection of the diols of D-mannitol, followed by oxidative cleavage. mdpi.com This aldehyde can then undergo a Grignard reaction with an appropriate organometallic reagent to extend the carbon chain. For the synthesis of a precursor to this compound, a propyl Grignard reagent would be used. This reaction typically proceeds with some degree of diastereoselectivity, which can be influenced by the reaction conditions and the presence of chelating agents. The resulting diol can then be deprotected and subsequently converted to the epoxide.
Another important class of chiral pool precursors is amino acids . L-alanine, for instance, can serve as a starting point for the synthesis of this compound. The carboxylic acid functionality of L-alanine can be reduced to an alcohol to form L-alaninol ((S)-2-amino-1-propanol). acs.orggoogle.com This transformation can be achieved using various reducing agents. acs.org The resulting amino alcohol possesses the requisite (S)-stereocenter for the target epoxide.
The following table summarizes the conversion of these natural substrates into key chiral intermediates:
| Natural Substrate | Key Chiral Intermediate | Reagents and Conditions |
| D-Mannitol | (R)-2,3-O-Isopropylideneglyceraldehyde | 1. 2,2-Dimethoxypropane, 1,2-Dimethoxyethane, SnCl₂ (cat.), reflux2. NaIO₄, MgSO₄, CH₂Cl₂ |
| L-Alanine | L-Alaninol ((S)-2-Amino-1-propanol) | 1. Esterification (e.g., Isopropanol, Thionyl Chloride) proquest.com2. Reduction (e.g., NaBH₄) google.com |
Stereoselective Preparation of this compound from Chiral Starting Materials
Once the key chiral intermediates are obtained from natural substrates, they must be stereoselectively converted into the target epoxide, this compound. This typically involves the formation of a diol and subsequent cyclization.
From (S)-1,2-Pentanediol:
A common strategy for the synthesis of chiral epoxides is the cyclization of a corresponding chiral 1,2-diol. (S)-1,2-pentanediol, which can be envisioned as being derived from a C2 extension of (R)-glyceraldehyde or other chiral pool sources, is an ideal precursor for this compound. The synthesis of optically pure (S)-1,2-pentanediol has been reported through methods such as the diastereoselective addition of allyltrimethylsilane (B147118) to N-glyoxyloyl-(2R)-bornane-10,2-sultam, followed by hydrogenation. researchgate.net
The conversion of the diol to the epoxide is typically a two-step process:
Selective Monotosylation: The primary hydroxyl group of (S)-1,2-pentanediol is selectively activated, often by conversion to a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This selective reaction is possible due to the lower steric hindrance of the primary hydroxyl group compared to the secondary one.
Base-Induced Intramolecular Cyclization: The resulting tosylate is then treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH). The base deprotonates the remaining secondary hydroxyl group, which then acts as an internal nucleophile, displacing the tosylate group in an intramolecular SN2 reaction to form the desired this compound. This reaction proceeds with inversion of configuration at the carbon bearing the leaving group, but since the cyclization occurs at the primary carbon, the stereochemistry at C2 is retained.
The following table outlines the reaction conditions for this transformation:
| Starting Material | Intermediate | Product | Reagents and Conditions |
| (S)-1,2-Pentanediol | (S)-1-(Tosyloxy)pentan-2-ol | This compound | 1. TsCl, Pyridine, CH₂Cl₂2. NaOH or KOH, heat |
From L-Alaninol:
The conversion of L-alaninol to this compound represents a more direct route from an amino acid. This transformation can be achieved through a diazotization reaction followed by intramolecular cyclization. Treatment of the amino alcohol with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) leads to the formation of a diazonium salt. The hydroxyl group can then act as an intramolecular nucleophile, displacing the dinitrogen gas to form the epoxide. While this method is conceptually straightforward, it can sometimes be complicated by side reactions, such as rearrangements and the formation of diols. Careful control of the reaction conditions is therefore crucial to maximize the yield of the desired epoxide.
The following table summarizes the key reagents for this conversion:
| Starting Material | Key Transformation | Product | Reagents and Conditions |
| L-Alaninol ((S)-2-Amino-1-propanol) | Diazotization and Intramolecular Cyclization | (2S)-2-Methyloxirane | NaNO₂, aq. HCl, 0 °C |
It is important to note that the direct conversion of L-alaninol would yield (2S)-2-methyloxirane. To obtain this compound, a longer chain amino acid derivative would be required as the starting material.
Mechanistic Investigations and Reactivity Profiles of 2s 2 Propyloxirane
Epoxide Ring-Opening Reactions
The cleavage of the epoxide ring in (2S)-2-propyloxirane can be initiated by a variety of reagents, including acids, bases, and organometallics, each exhibiting distinct mechanistic pathways and leading to different product profiles.
Acid-Catalyzed Ring-Opening: Regio- and Stereochemical Control
The acid-catalyzed hydrolysis of epoxides yields vicinal diols with an anti-configuration. libretexts.org For instance, the reaction of this compound with aqueous acid would result in the formation of (2R,3S)-pentane-1,2-diol. This anti-dihydroxylation occurs because the nucleophile (water) attacks the protonated epoxide from the side opposite to the C-O bond. libretexts.org
Similarly, the reaction with hydrohalic acids (HX) or other halogen sources under acidic conditions leads to the formation of halohydrins. stackexchange.com The regioselectivity again favors the attack of the halide ion at the more substituted carbon atom. For example, treatment of this compound with hydrochloric acid would predominantly yield (2R)-1-chloro-2-pentanol.
Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of this compound
| Reagent (Acidic) | Major Product | Regioselectivity |
| H₃O⁺ | (2R,3S)-Pentane-1,2-diol | Attack at C2 |
| HCl | (2R)-1-Chloro-2-pentanol | Attack at C2 |
| HBr | (2R)-1-Bromo-2-pentanol | Attack at C2 |
Base-Catalyzed Ring-Opening: Regioselectivity and Nucleophilic Attack
In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to simultaneous C-O bond cleavage. libretexts.org In this concerted mechanism, steric hindrance is the dominant factor controlling regioselectivity. youtube.comlibretexts.org Consequently, the nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.comresearchgate.net For this compound, this means the attack will occur at the less substituted carbon (C1). This reaction results in an inversion of stereochemistry at the site of attack. masterorganicchemistry.com
Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles and strong bases that readily react with epoxides. masterorganicchemistry.comlibretexts.org These reactions typically occur at the less substituted carbon of the epoxide in an SN2 fashion. masterorganicchemistry.commasterorganicchemistry.comleah4sci.com For example, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) would yield (2S)-hexan-2-ol after an acidic workup to protonate the resulting alkoxide. masterorganicchemistry.comlibretexts.org Similarly, organolithium reagents, which are generally more reactive than Grignard reagents, also add to the less hindered carbon of the epoxide. wikipedia.org
The general reactivity of organometallic reagents with epoxides provides a valuable method for carbon-carbon bond formation. masterorganicchemistry.com The choice of the organometallic reagent can sometimes influence the regioselectivity of the epoxide ring-opening. rsc.org
Table 2: Base-Catalyzed Ring-Opening of this compound with Organometallics
| Organometallic Reagent | Product after Workup | Site of Attack |
| CH₃MgBr | (2S)-Hexan-2-ol | C1 |
| CH₃CH₂Li | (2S)-Heptan-2-ol | C1 |
Amines can also act as nucleophiles to open the epoxide ring. These reactions are generally considered to be base-catalyzed, with the amine attacking the less sterically hindered carbon atom of the epoxide. The reaction of this compound with an amine, such as ammonia (B1221849) or a primary or secondary amine, would lead to the formation of an amino alcohol. For instance, reaction with ammonia would yield (2S)-1-amino-2-pentanol.
Organocatalytic Ring-Opening Mechanisms
In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis. nih.gov Organocatalytic ring-opening polymerization (ROP) of cyclic esters and epoxides has been extensively studied. nih.govscispace.comrsc.orgresearchgate.net While much of the research focuses on polymerization, the fundamental principles can be applied to the ring-opening of individual epoxide molecules. Various organic catalysts, including amidines, guanidines, and N-heterocyclic carbenes (NHCs), have been shown to be effective. nih.gov These catalysts can activate the epoxide, making it more susceptible to nucleophilic attack. The mechanism often involves the activation of a nucleophile or the epoxide itself through hydrogen bonding or other non-covalent interactions.
Redox-Mediated Epoxide Ring-Opening (e.g., Flavin-Enabled Processes)
Epoxide ring-opening reactions are fundamental transformations in organic synthesis and biology. nih.gov While many of these reactions proceed through nucleophilic addition, redox-mediated pathways offer alternative reactivity. nih.govresearchgate.net Flavin cofactors, such as flavin adenine (B156593) dinucleotide (FAD), in conjunction with a reductant like nicotinamide (B372718) adenine dinucleotide (NADH), have been shown to catalyze the non-enzymatic ring-opening of certain epoxides. nih.govacs.org
The established mechanism for these flavin-enabled processes typically involves epoxides situated adjacent to a carbonyl group that is part of a larger conjugated system. acs.orgrsc.org In this process, the reduced flavin is proposed to be the species directly responsible for initiating the reaction, as NADH alone is insufficient. rsc.org The reaction can proceed through two main pathways depending on the conditions:
Reductive Pathway : This pathway is proposed to involve the formation of a flavin N5‒C4′ adduct, leading to an enol intermediate. rsc.org This enol can then tautomerize to yield the final ring-opened product. rsc.org
Oxidative Pathway : In the presence of molecular oxygen, the reaction can proceed via a peroxylated intermediate, leading to oxidized products. nih.govacs.org
These flavin-mediated reactions have been demonstrated to yield a variety of products, including vicinal diols, compounds with a single hydroxyl group, and even rearranged carbon skeletons. nih.govacs.org It is crucial to note that the existing research primarily focuses on substrates where the epoxide ring is activated by an adjacent conjugated carbonyl moiety. nih.govrsc.org The direct application of this flavin-enabled chemistry to simple, unactivated aliphatic epoxides such as this compound has not been extensively documented and represents an area for future investigation. The lack of a conjugating activating group on this compound suggests that its reactivity in such systems may differ significantly from the reported examples.
Intermolecular Reductive Coupling with Unsaturated Systems (e.g., Alkynes)
The intermolecular reductive coupling of epoxides with unsaturated systems, particularly alkynes, provides a powerful method for carbon-carbon bond formation, yielding valuable homoallylic alcohols. nih.gov Nickel-catalyzed systems have proven particularly effective for this transformation, enabling the coupling of various epoxides, including simple aliphatic ones, with both terminal and internal alkynes. nih.govacs.org This reaction represents the first catalytic method for the reductive coupling of alkynes and epoxides that is effective for both intermolecular and intramolecular cases. nih.govfigshare.com
The general transformation involves the reaction of an epoxide with an alkyne in the presence of a nickel catalyst and a stoichiometric reducing agent. The reaction proceeds with high regioselectivity, with the nucleophilic attack occurring at the less substituted carbon of the epoxide, and can preserve the stereochemical integrity of the chiral center. acs.org For this compound, this would lead to the formation of a chiral homoallylic alcohol with a defined alkene geometry. nih.gov
A proposed mechanism may involve the formation of a nickella(II)oxetane intermediate. nih.govfigshare.com The choice of phosphine (B1218219) ligand on the nickel catalyst is critical for reaction efficiency. acs.org
| Catalyst System | Epoxide Substrate | Alkyne Partner | Reducing Agent | Product Type | Ref. |
| Ni(COD)₂ / PBu₃ | This compound | Terminal Alkyne (R-C≡CH) | Et₃B | (Z)-Homoallylic Alcohol | acs.org |
| Ni(COD)₂ / PBu₃ | This compound | Internal Alkyne (R-C≡C-R') | Et₃B | Trisubstituted Homoallylic Alcohol | nih.govacs.org |
| Nickel Complex | General Epoxide | General Alkyne | Triethylborane | Homoallylic Alcohol | nih.gov |
Advanced Chemical Transformations and Derivatizations
Intramolecular Cyclization Reactions
Derivatives of this compound are valuable precursors for the synthesis of substituted heterocyclic compounds, such as tetrahydrofurans (THFs). acs.org THF rings are a common structural motif in many natural products. A general strategy to achieve this transformation involves a two-step sequence:
Regioselective Ring-Opening : The epoxide ring of this compound is opened by a nucleophile that contains a tethered unsaturated functional group (e.g., an alkene or alkyne). For instance, reaction with the anion of propargyl alcohol would yield a β-(prop-2-ynyloxy)alkyl alcohol.
Intramolecular Cyclization : The resulting intermediate undergoes cyclization. Radical cyclization, often initiated by a transition-metal radical source like bis(cyclopentadienyl)titanium(III) chloride, is an effective method for this step. acs.org
This approach allows for the construction of polysubstituted tetrahydrofurans with a high degree of stereocontrol, stemming from the initial chirality of the epoxide. acs.org For example, the cyclization of β-(allyloxy)alkyl aryl tellurides, formed from epoxides, yields 2,4-disubstituted tetrahydrofurans, typically with a preference for the trans isomer. acs.org This preference is rationalized by a chair-like transition state where the substituent at the 2-position adopts a pseudoequatorial orientation. acs.org
Lewis Acid-Induced Rearrangements (e.g., Aziridinium (B1262131) Ion Formation)
The reaction of epoxides with nitrogen-based nucleophiles, such as amines, is a cornerstone reaction for the synthesis of β-amino alcohols. This transformation can be significantly enhanced by the use of Lewis acids. mdpi.commdpi.com The Lewis acid activates the epoxide by coordinating to the oxygen atom, making the epoxide carbon atoms more electrophilic and susceptible to nucleophilic attack. mdpi.com
When an amine attacks the activated epoxide, the reaction proceeds to form a β-amino alcohol. The plausible mechanism involves a highly polarized intermediate that can be conceptualized as being similar to an aziridinium ion, particularly in the context of the transition state for ring-opening. mdpi.com This is analogous to the well-studied formation of thiiranium ions from 2,3-epoxy sulfides under Lewis acidic conditions.
Catalysts such as Yttrium(III) chloride (YCl₃) have been shown to be highly effective for the ring-opening of various epoxides by amines, proceeding with high regioselectivity under mild, solvent-free conditions. mdpi.com For a terminal epoxide like this compound, the nucleophilic attack by an amine typically occurs at the sterically less hindered terminal carbon, yielding a 1-amino-pentan-2-ol derivative. mdpi.comyoutube.com
Olefination Reactions for Carbon Chain Elongation (e.g., Wittig-type)
Direct olefination of the epoxide ring is not a standard transformation. However, carbon chain elongation of this compound can be achieved via a two-step sequence involving an initial rearrangement followed by a classical olefination reaction, such as the Wittig reaction.
Step 1: Meinwald Rearrangement The first step is the isomerization of the epoxide to a carbonyl compound. The Meinwald rearrangement of terminal epoxides can be catalyzed to selectively produce either aldehydes or methyl ketones. nih.govrsc.org While traditional Lewis acids often favor aldehyde formation, specific transition-metal catalysts can provide high selectivity for the methyl ketone. rsc.orgrsc.org For instance, Rhodium(I)-NHC-pincer complexes, assisted by a Lewis acid like LiNTf₂, can catalyze the highly regioselective rearrangement of terminal epoxides into the corresponding methyl ketones under mild conditions. researchgate.netrsc.org Applying this to this compound would yield 2-pentanone.
Step 2: Wittig Olefination The resulting 2-pentanone can then undergo a Wittig reaction for carbon chain elongation. nih.gov This reaction involves treating the ketone with a phosphonium (B103445) ylide (a Wittig reagent), which converts the carbonyl group into a carbon-carbon double bond. mdpi.com The nature of the ylide determines the structure of the resulting alkene, allowing for the introduction of a wide variety of substituents and extending the carbon chain of the original epoxide.
| Step | Reaction Name | Substrate | Reagents | Product | Ref. |
| 1 | Meinwald Rearrangement | This compound | Rh(I)-NHC-pincer catalyst, Lewis Acid | 2-Pentanone | researchgate.netrsc.org |
| 2 | Wittig Reaction | 2-Pentanone | Ph₃P=CHR (Wittig Reagent) | Substituted Alkene | mdpi.com |
Synthesis of Cyclic Carbonates
The synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂) is a highly atom-economical reaction that has garnered significant attention as a method for CO₂ fixation. rsc.orgorganic-chemistry.org This cycloaddition reaction is thermodynamically favorable and transforms this compound into the corresponding chiral cyclic carbonate, (S)-4-propyl-1,3-dioxolan-2-one. organic-chemistry.org
The reaction is typically catalyzed by a variety of systems, often involving a Lewis acid to activate the epoxide and a nucleophilic co-catalyst. Effective catalysts include:
Zinc-based systems : Zinc-containing catalysts, often in combination with an ionic liquid or another co-catalyst, are highly active under mild conditions (low temperature and pressure).
Aluminum(salen) complexes : Bimetallic aluminum(salen) complexes have been developed as highly active catalysts for this transformation, capable of operating even at ambient temperature and pressure. cardiff.ac.uk
Organic catalysts : Systems based on electrophilic halogens in conjunction with Lewis bases like DMAP have also been shown to effectively catalyze the reaction. rsc.org
This transformation is valued for its green chemistry principles, as it utilizes a renewable and non-toxic C1 feedstock (CO₂) and proceeds with 100% atom efficiency, producing no byproducts. rsc.orgorganic-chemistry.org
| Catalyst System | Pressure (CO₂) | Temperature | Selectivity | Product | Ref. |
| Zinc-substituted polyoxometalate / Lewis Base | 60 psig | 100-140 °C | 95-99% | (S)-4-propyl-1,3-dioxolan-2-one | figshare.com |
| Bimetallic [Al(salen)]₂O / NBu₄Br | 1 bar | Ambient | High | (S)-4-propyl-1,3-dioxolan-2-one | cardiff.ac.uk |
| Zinc-containing complexes / Ionic Liquids | 0.1 MPa | < 100 °C | High | (S)-4-propyl-1,3-dioxolan-2-one | |
| Electrophilic Halogen / DMAP | Not specified | Not specified | Good (31% with DMAP alone) | (S)-4-propyl-1,3-dioxolan-2-one | rsc.org |
Computational and Theoretical Chemistry Studies on 2s 2 Propyloxirane and Oxirane Derivatives
Conformational Landscape and Molecular Dynamics
The three-dimensional structure and dynamic behavior of a molecule are intrinsically linked to its chemical and physical properties. For a chiral molecule like (2S)-2-propyloxirane, a thorough understanding of its conformational preferences is paramount.
Conformer Rotamer Ensemble Sampling and Analysis (CREST)
The Conformational Rotamer Ensemble Sampling Tool (CREST) is a powerful computational methodology for exploring the conformational space of molecules. nih.govmankier.com It utilizes an iterative metadynamics algorithm combined with a genetic structure-crossing algorithm to efficiently sample a wide range of molecular geometries. nih.gov This process generates a comprehensive ensemble of conformers and rotamers, which are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.
A hypothetical CREST analysis of this compound would likely reveal a number of distinct conformers corresponding to different orientations of the propyl group relative to the oxirane ring. The relative energies of these conformers would be determined by a balance of steric and electronic effects.
Table 1: Hypothetical Low-Energy Conformers of this compound from a CREST Analysis
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | ~60° (gauche) | 0.00 | 65 |
| 2 | ~180° (anti) | 0.50 | 30 |
| 3 | ~-60° (gauche) | 1.20 | 5 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require a specific CREST calculation.
Development and Application of 3D Enantioselective Descriptors
To quantitatively describe and predict the enantioselective behavior of chiral molecules, 3D enantioselective descriptors are developed. These descriptors are derived from the three-dimensional molecular structure and are used in Quantitative Structure-Activity Relationship (QSAR) studies. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.gov
A 3D-QSAR study on a series of 2,2-disubstituted epoxides has demonstrated the utility of these methods in understanding the enantioselectivity of epoxide hydrolase-catalyzed ring-opening reactions. nih.gov In such a study, the molecules are aligned, and steric and electrostatic fields are calculated around them. These fields are then used as descriptors to build a statistical model that correlates the 3D properties of the molecules with their observed biological activity or enantioselectivity. nih.gov
For this compound, developing 3D enantioselective descriptors would involve:
Conformational Analysis: Generating a representative low-energy conformation.
Molecular Alignment: Aligning the this compound molecule with a template or a series of related chiral epoxides.
Field Calculation: Computing steric and electrostatic interaction fields around the aligned molecules.
QSAR Model Building: Using statistical methods to correlate the variations in these fields with differences in enantioselective recognition or reactivity.
The resulting CoMFA or CoMSIA models, often visualized as contour maps, would highlight regions in space where steric bulk or specific electrostatic interactions increase or decrease enantioselectivity. This provides valuable insights for designing more selective catalysts or substrates.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are indispensable for understanding the electronic structure of molecules, which in turn governs their spectroscopic properties and reactivity. For chiral molecules like this compound, these methods are crucial for predicting and interpreting chiroptical properties such as electronic circular dichroism (ECD).
Time-Dependent Density Functional Theory (TD-DFT) Applications
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited-state properties of molecules, including UV-Vis and ECD spectra. nih.govnih.govrespectprogram.org The simulation of an ECD spectrum for a molecule like this compound would typically involve the following steps:
Geometry Optimization: The ground-state geometry of the molecule is optimized using a suitable density functional and basis set.
Excited State Calculations: TD-DFT is then used to calculate the vertical excitation energies and the corresponding rotatory strengths for a number of low-lying electronic transitions.
Spectrum Simulation: The calculated "stick" spectrum is convoluted with a Gaussian or Lorentzian function to generate a smooth spectral curve that can be compared with experimental data. units.it
Studies on the closely related (R)-methyloxirane have shown that TD-DFT can successfully reproduce the main features of the experimental ECD spectrum. units.itdtu.dkdtu.dk For this compound, the ECD spectrum would be the mirror image of that for (2R)-2-propyloxirane. The choice of the density functional, particularly the inclusion of long-range corrections (e.g., CAM-B3LYP), and the use of diffuse functions in the basis set are often critical for obtaining accurate results, especially for Rydberg transitions which are common in epoxides. nih.govdiva-portal.org
Table 2: Representative TD-DFT Calculated Excitation Energies and Rotatory Strengths for a Chiral Oxirane (e.g., Methyloxirane)
| Excited State | Excitation Energy (eV) | Rotatory Strength (10⁻⁴⁰ cgs) |
| 1 | 7.10 | +5.2 |
| 2 | 7.55 | -2.8 |
| 3 | 8.02 | +1.5 |
Note: Data is illustrative and based on published studies on methyloxirane. dtu.dkdtu.dk The signs of the rotatory strengths would be opposite for the other enantiomer.
Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) Approaches
For a more accurate description of excited states and chiroptical properties, Equation-of-Motion Coupled-Cluster with Singles and Doubles (EOM-CCSD) is a high-level quantum chemical method. chemrxiv.orgdtu.dk EOM-CCSD provides a more rigorous treatment of electron correlation than TD-DFT and is often considered a benchmark method for excited-state calculations. molpro.net
The application of EOM-CCSD to chiral molecules allows for the precise calculation of excitation energies and rotatory strengths, which are essential for the definitive assignment of absolute configurations. chemrxiv.org Studies on R-methyloxirane have demonstrated the capability of EOM-CCSD to provide highly accurate ECD spectra. researchgate.netvt.edu These calculations can also be extended to the X-ray region to simulate X-ray circular dichroism (XCD) spectra, providing element-specific and site-specific stereochemical information. chemrxiv.orgresearchgate.net
While computationally more demanding than TD-DFT, EOM-CCSD is invaluable for cases where TD-DFT may fail or provide ambiguous results. For this compound, EOM-CCSD calculations would provide a highly reliable theoretical ECD spectrum, which could be used to confirm its absolute configuration. The method is also capable of calculating the chiroptical properties of electronically excited states, offering insights into the stereochemistry of photochemical processes. arxiv.org
Reaction Kinetics and Mechanism Elucidation
Computational chemistry plays a vital role in elucidating the mechanisms and kinetics of chemical reactions. For this compound, a key aspect of its chemistry is the ring-opening reaction of the strained oxirane ring.
The ring-opening of epoxides can proceed through different mechanisms, primarily SN1-like or SN2, depending on the reaction conditions (acidic or basic) and the nature of the nucleophile. researchgate.netd-nb.info Computational studies, typically using Density Functional Theory (DFT), can map out the potential energy surfaces for these reaction pathways. This involves locating the transition state structures and calculating the activation energies, which provides insights into the reaction kinetics.
For the nucleophilic attack on this compound, two possible sites of attack exist: the substituted and the unsubstituted carbon atoms of the oxirane ring. The regioselectivity of this reaction is a critical aspect that can be investigated computationally. Under basic or neutral conditions with a strong nucleophile, an SN2 mechanism is expected to dominate, with the nucleophile attacking the less sterically hindered unsubstituted carbon. Under acidic conditions, the mechanism may shift towards a more SN1-like character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge in the transition state. d-nb.info
Computational studies on the ring-opening of similar epoxides have shown that the activation barriers for the different pathways can be calculated with good accuracy. nih.govbeilstein-journals.orgnih.govmdpi.com For this compound, a computational investigation of its reaction with a nucleophile (e.g., a hydroxide (B78521) ion or an amine) would involve:
Locating Reactants, Products, and Transition States: Optimization of the geometries of the starting materials, the products of both possible ring-opening pathways, and the corresponding transition state structures.
Calculating Reaction Energies and Activation Barriers: Determination of the relative energies of all stationary points on the potential energy surface to establish the thermodynamics and kinetics of the reaction.
Analyzing the Transition State: Examination of the geometry and electronic structure of the transition states to understand the factors controlling the regioselectivity.
These computational studies provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.
Quantification of Electrophilic Reactivities of Oxiranes
The electrophilicity of a molecule is a key determinant of its reactivity, representing its ability to accept electrons. In the context of oxiranes, their electrophilic nature is fundamental to their utility as synthetic intermediates, particularly in ring-opening reactions. Computational chemistry provides powerful tools to quantify this reactivity.
One of the most widely recognized scales for electrophilicity is Mayr's electrophilicity parameter (E). researchgate.netlmu.de This scale is derived from kinetic data and allows for the prediction of reaction rates for a vast number of nucleophile-electrophile combinations. lmu.deuni-muenchen.de The general equation, log k = sN(N + E), links the second-order rate constant (k) to the nucleophilicity parameter (N), the nucleophile-specific sensitivity parameter (sN), and the electrophilicity parameter (E). nih.gov While this extensive database contains reactivity parameters for over 365 electrophiles, specific experimental E values for simple aliphatic epoxides like this compound are not prominently listed. lmu.de However, the principles of this system are often used as a benchmark for computational approaches.
A common theoretical approach to quantify electrophilicity is through Density Functional Theory (DFT). The global electrophilicity index (ω), as defined by Parr, is a widely used descriptor. researchgate.net It is calculated from the electronic chemical potential (μ) and the chemical hardness (η) using the formula ω = μ²/2η. researchgate.netresearchgate.net This index measures the stabilization in energy when the system becomes saturated with electrons from the environment. researchgate.net A higher ω value indicates a greater capacity of a molecule to act as an electrophile.
Studies on various oxirane derivatives demonstrate how substitution patterns influence their electrophilicity. For instance, vinyl epoxides are noted for their reactivity as their low-lying Lowest Unoccupied Molecular Orbital (LUMO) makes them susceptible to nucleophilic attack. nih.govacs.org Computational studies on the reaction of protonated oxirane with methylpropene show that the SN2-like ring-opening is strongly exothermic with a low reaction barrier, highlighting the enhanced electrophilicity upon protonation. researchgate.net
Below is a conceptual data table illustrating how electrophilicity indices (ω), calculated at a specific level of theory, might vary for a series of substituted oxiranes. Note that these are representative values and the actual calculated values can vary depending on the computational method and basis set used.
| Compound Name | Substituent | Conceptual Electrophilicity Index (ω) [eV] |
| Oxirane | -H | 1.15 |
| Methyloxirane | -CH₃ | 1.10 |
| This compound | -CH₂CH₂CH₃ | 1.08 |
| Vinyloxirane | -CH=CH₂ | 1.25 |
| Phenyloxirane | -C₆H₅ | 1.30 |
| Trifluoromethyloxirane | -CF₃ | 1.60 |
This table is for illustrative purposes and does not represent experimentally verified or consistently calculated data across a single study.
Potential Energy Surface Analysis and Transition State Theory in Oxirane Reactions
Understanding the mechanism and kinetics of a chemical reaction requires a detailed map of the energy changes that occur as reactants transform into products. Computational chemistry provides this map in the form of a Potential Energy Surface (PES). The PES for a reaction illustrates the potential energy of a system as a function of the geometric coordinates of its atoms. Minima on this surface represent stable molecules (reactants, intermediates, and products), while saddle points correspond to transition states—the highest energy point along the lowest energy path between a reactant and a product.
Transition State Theory (TST) uses the properties of the transition state, derived from the PES, to calculate the rate constant of a reaction. By determining the energy barrier (the difference in energy between the reactants and the transition state), chemists can predict how fast a reaction will proceed.
For oxirane derivatives, PES analysis is crucial for understanding the mechanisms of their characteristic ring-opening reactions. For example, in the acid-catalyzed hydrolysis of epoxides, computational studies can map the energy profile for the initial protonation of the epoxide oxygen, followed by the nucleophilic attack of water. researchgate.net A computational study on the reaction between protonated oxirane and methylpropene, which serves as a model for certain biochemical reactions, successfully located the transition state for the SN2-like ring-opening, finding a low energy barrier which indicates a facile reaction. researchgate.net
The regioselectivity of ring-opening in unsymmetrical epoxides like this compound is also a key feature that can be elucidated through PES analysis. Nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. By calculating the activation energies for both possible pathways (attack at the substituted vs. unsubstituted carbon), researchers can predict which regioisomer will be the major product.
A representative PES diagram for the nucleophilic ring-opening of an epoxide would show the energy of the system as it progresses along the reaction coordinate. Key points on this diagram include:
Reactants: The initial energy of the epoxide and the nucleophile.
Pre-reaction Complex: A shallow minimum representing the weak association of the reactants before the bond-breaking/bond-forming process begins.
Transition State (TS): The energy maximum on the reaction path. Its structure is a hybrid of reactants and products, with the nucleophile-carbon bond partially formed and the carbon-oxygen bond of the ring partially broken.
Product Complex: A minimum corresponding to the association of the initial products.
Products: The final energy of the ring-opened product.
The table below summarizes hypothetical activation energies (ΔE‡) calculated for the two possible ring-opening pathways of this compound by a generic nucleophile (Nu⁻) under both acidic (H⁺) and basic/neutral conditions. These values illustrate how computational analysis can predict regioselectivity.
| Reaction Condition | Site of Attack | Hypothetical ΔE‡ (kcal/mol) | Predicted Major Product |
| Basic/Neutral | C1 (less substituted) | 18 | Attack at C1 |
| Basic/Neutral | C2 (more substituted) | 22 | |
| Acid-Catalyzed | C1 (less substituted) | 12 | Attack at C2 |
| Acid-Catalyzed | C2 (more substituted) | 10 |
This table contains hypothetical data for illustrative purposes. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where steric hindrance dominates, favoring attack at the less substituted carbon (C1). Under acidic conditions, the epoxide oxygen is protonated, and the transition state gains significant carbocationic character. Positive charge is better stabilized at the more substituted carbon (C2), making it the preferred site of attack.
Fragmentation Mechanisms of Cyclic Ethers (e.g., Electron-Impact Mass Spectrometry)
Electron-Impact Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound. In EI-MS, a molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint."
Computational chemistry plays a vital role in elucidating the complex fragmentation mechanisms that occur within the mass spectrometer. By modeling the potential energy surfaces for various fragmentation pathways of the molecular ion, researchers can predict the most likely fragmentation products and rationalize the observed mass spectrum.
For cyclic ethers like this compound, the fragmentation is initiated by the loss of an electron from the oxygen atom, which has the lowest ionization energy. The resulting molecular ion (C₅H₁₀O⁺•) is a radical cation with a mass of 86.13 amu. nih.gov The inherent strain of the three-membered ring makes this molecular ion particularly prone to fragmentation.
Common fragmentation pathways for alkyl-substituted oxiranes include:
α-Cleavage: The most characteristic fragmentation involves the cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this would involve the breaking of the bond between the propyl group and the oxirane ring, or a C-H bond on the ring. The most favorable α-cleavage is the loss of the largest alkyl radical. In this case, loss of an ethyl radical (•CH₂CH₃) from the propyl side chain would lead to a prominent ion.
M⁺• → [M - C₂H₅]⁺ + •C₂H₅
Ring-Opening followed by Cleavage: The molecular ion can first undergo ring-opening to form an acyclic isomer, such as an enol radical cation or a carbonyl radical cation. These intermediates then fragment further. For example, ring-opening could lead to a 2-pentanone radical cation, which would then fragment via McLafferty rearrangement or other characteristic ketone fragmentation pathways.
Loss of Small Neutral Molecules: Fragmentation can also occur through the elimination of small, stable neutral molecules like H₂O, CO, or alkenes (e.g., ethylene).
A hypothetical fragmentation table for this compound (MW = 86.13) is presented below, outlining plausible fragments and their corresponding m/z values.
| m/z Value | Proposed Ion Structure | Plausible Fragmentation Pathway |
| 86 | [C₅H₁₀O]⁺• | Molecular Ion (M⁺•) |
| 71 | [M - CH₃]⁺ | Loss of a methyl radical |
| 57 | [M - C₂H₅]⁺ | α-Cleavage: Loss of an ethyl radical |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Cleavage of the propyl group or rearrangement followed by cleavage |
| 41 | [C₃H₅]⁺ | Allyl cation, from further fragmentation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
This table is a hypothetical representation of a possible fragmentation pattern. Computational studies can calculate the relative energies of the various fragment ions and the transition states leading to them, providing a theoretical basis for the relative intensities of the peaks observed in the experimental mass spectrum.
Computational Analysis of Regioselectivity in Ring-Opening
The ring-opening of unsymmetrical epoxides, such as this compound, by a nucleophile can lead to two different regioisomeric products. The regioselectivity of this reaction—the preference for attack at one carbon atom of the epoxide ring over the other—is a critical aspect of its synthetic utility. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for analyzing and predicting this selectivity. researchgate.net
DFT studies allow for a detailed examination of the reaction's transition states. researchgate.net By locating the transition state structures for both possible nucleophilic attacks (at C1, the unsubstituted carbon, and C2, the propyl-substituted carbon) and calculating their respective activation energies, a direct prediction of the major product can be made. The pathway with the lower activation energy will be kinetically favored and will thus yield the predominant regioisomer.
The factors governing regioselectivity are a delicate balance of steric and electronic effects, which vary depending on the reaction conditions (e.g., acidic, basic, or neutral) and the nature of the nucleophile.
Under Basic or Neutral Conditions (SN2-like): The nucleophile attacks the epoxide directly. In this scenario, steric hindrance is often the dominant factor. The transition state for attack at the less sterically hindered carbon atom is lower in energy. For this compound, this would be C1. Computational analysis would show a lower activation barrier for the pathway leading to the formation of a secondary alcohol.
Under Acidic Conditions (SN1-like): The reaction is initiated by the protonation of the epoxide oxygen. This makes the ring much more electrophilic and weakens the C-O bonds. The transition state has significant carbocationic character. This positive charge is better stabilized by the electron-donating alkyl group at the more substituted carbon (C2). Therefore, nucleophilic attack preferentially occurs at the more substituted carbon. DFT calculations in this case would reveal a lower activation barrier for the pathway leading to the formation of a primary alcohol.
A DFT study on the copolymerization of terminal epoxides with CO₂, a process involving nucleophilic ring-opening, highlighted the ability of computational analysis to explain the observed regioselectivity. researchgate.net Such studies often analyze various properties of the reactant and transition states, including:
Activation Energy (ΔE‡): The primary determinant of kinetic selectivity.
Natural Bond Orbital (NBO) Analysis: To study charge distribution and delocalization in the transition state.
Distortion/Interaction Analysis (also known as Activation Strain Model): This model deconstructs the activation energy into two components: the energy required to distort the reactants into their transition state geometries (distortion or strain energy) and the stabilizing interaction energy between the distorted reactants (interaction energy). This provides deeper insight into the origins of the reaction barrier.
The following table presents hypothetical data from a DFT study on the ring-opening of this compound with an amine nucleophile, illustrating how computational data can be used to rationalize regioselectivity.
| Site of Attack | Activation Energy (ΔE‡) (kcal/mol) | Distortion Energy (ΔE_dist) (kcal/mol) | Interaction Energy (ΔE_int) (kcal/mol) | Key C-Nu Distance in TS (Å) |
| C1 (less substituted) | 15.2 | 12.5 | -27.3 | 2.15 |
| C2 (more substituted) | 17.8 | 14.9 | -27.1 | 2.25 |
This table contains hypothetical data for illustrative purposes. The data indicate that attack at the less substituted C1 carbon has a lower activation energy (15.2 kcal/mol) and is therefore the kinetically preferred pathway. The distortion/interaction analysis reveals that while the interaction energy is similar for both pathways, the energy required to distort the epoxide and nucleophile to the transition state geometry is significantly lower for attack at the less hindered C1 position, identifying steric strain as the controlling factor.
Advanced Spectroscopic Characterization of 2s 2 Propyloxirane
Vacuum-Ultraviolet (VUV) Absorption Spectroscopy: Experimental and Theoretical Interplay
The electronic transitions of oxiranes involve the promotion of electrons from the lone pairs of the oxygen atom or from the C-C and C-O sigma bonds into higher energy orbitals. Theoretical calculations, often employed alongside experimental work, are crucial for assigning these transitions. For instance, in graphene derivatives, theoretical calculations have been used to reveal the origin of molecular states in epoxide groups. mdpi.com The interplay between experimental VUV spectroscopy and quantum chemical calculations is essential for accurately modeling the excited states and understanding the electronic circular dichroism properties of chiral epoxides. aanda.org This synergy allows for the rigorous characterization of the molecule's electronic landscape.
Table 1: Predicted VUV Absorption Features for (2S)-2-Propyloxirane (Based on Oxirane)
| Transition Type | Description | Predicted Wavelength Range (nm) |
|---|---|---|
| Rydberg Transitions | Promotion of a non-bonding oxygen electron to large, diffuse Rydberg orbitals. | < 200 |
| Valence Transitions | Excitation of an electron from a bonding or non-bonding orbital to an antibonding orbital (e.g., n → σ, σ → σ). | < 200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Analysis for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For chiral epoxides like this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation and stereochemical assignment. nih.govresearchgate.net
In the ¹H NMR spectrum, the protons on the oxirane ring exhibit characteristic chemical shifts and coupling constants. The diastereotopic protons on the CH₂ group of the ring are expected to appear as distinct signals, often as doublets of doublets, due to coupling with the proton on the chiral center. The proton attached to the chiral carbon (C2) will also show a distinct multiplet. The propyl group will display signals corresponding to its CH₂, CH₂, and CH₃ groups.
The ¹³C NMR spectrum provides information on the different carbon environments. organicchemistrydata.org The two carbons of the oxirane ring are expected to have characteristic shifts in the range of 40-60 ppm. The carbons of the propyl chain will appear at higher field (lower ppm values). The use of chiral solvating agents, such as optically active 2,2,2-trifluorophenylethanol, can induce enantiomeric spectral dissimilarities, allowing for the determination of absolute configuration and enantiomeric excess. rsc.orgnih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Oxirane CH (C2-H) | ~2.9 - 3.1 | Multiplet |
| Oxirane CH₂ (C3-H) | ~2.7 (one H), ~2.4 (other H) | Doublet of Doublets |
| Propyl CH₂ (alpha) | ~1.4 - 1.6 | Multiplet |
| Propyl CH₂ (beta) | ~1.3 - 1.5 | Multiplet |
| Propyl CH₃ | ~0.9 - 1.0 | Triplet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Oxirane CH (C2) | ~52 - 58 |
| Oxirane CH₂ (C3) | ~45 - 50 |
| Propyl CH₂ (alpha) | ~30 - 35 |
| Propyl CH₂ (beta) | ~18 - 23 |
| Propyl CH₃ | ~13 - 15 |
Infrared (IR) Spectroscopy: Vibrational Mode Analysis for Structural Confirmation
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. The oxirane ring has several characteristic vibrational modes that serve as a spectroscopic fingerprint. acs.org The strained three-membered ring of an epoxide gives rise to specific absorption bands that can confirm the presence of this functional group. masterorganicchemistry.comspectroscopyonline.com
Key IR absorption bands for epoxides include:
Asymmetric Ring Stretch: A band typically appearing around 950-810 cm⁻¹. This is often a strong and diagnostically useful peak. spectroscopyonline.com
Symmetric Ring Stretch ("Ring Breathing"): A band found near 880-750 cm⁻¹. spectroscopyonline.com
C-O-C Symmetric Stretch: This vibration occurs in the 1280-1230 cm⁻¹ region. spectroscopyonline.com
C-H Stretch of the Epoxide Ring: These C-H bonds typically absorb just above 3000 cm⁻¹.
The analysis of these vibrational modes, often supported by theoretical calculations, allows for unambiguous structural confirmation of this compound. acs.orgrsc.org
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Description | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C(sp³)-H Stretch | Stretching of C-H bonds in the propyl group. | 2850 - 2960 | Strong |
| Oxirane C-H Stretch | Stretching of C-H bonds on the epoxide ring. | 3000 - 3060 | Medium |
| C-O-C Symmetric Stretch | Symmetrical stretching of the C-O bonds in the ring. | 1230 - 1280 | Medium |
| Asymmetric Ring Stretch | Asymmetrical stretching of the entire oxirane ring. | 810 - 950 | Strong |
| Symmetric Ring Stretch | Symmetrical "breathing" motion of the oxirane ring. | 750 - 880 | Strong |
Mass Spectrometry: Fragmentation Pattern Interpretation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M•+), which is energetically unstable and breaks apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments is characteristic of the molecule's structure.
The mass spectrum of 2-propyloxirane (also known as 1,2-epoxypentane) shows a molecular ion peak at m/z = 86, corresponding to the molecular weight of C₅H₁₀O. nist.gov The fragmentation of epoxides is driven by the cleavage of the strained ring. Common fragmentation pathways include:
Alpha-Cleavage: The bond between the chiral carbon (C2) and the adjacent carbon of the propyl group can break, leading to stable radical and carbocation fragments.
Ring Opening and Rearrangement: The oxirane ring can open, followed by rearrangements and subsequent fragmentation.
A prominent fragment in the mass spectrum of 2-propyloxirane is observed at m/z = 43. This corresponds to the loss of a propyl radical ([M-43]⁺) or the formation of a propyl cation ([C₃H₇]⁺). Another significant peak is often seen at m/z = 57, which can result from the loss of an ethyl group after rearrangement. nist.gov The analysis of these fragmentation patterns is crucial for confirming the molecular structure. libretexts.org
Table 5: Major Fragments in the Electron Ionization Mass Spectrum of 2-Propyloxirane
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 86 | Molecular Ion | [C₅H₁₀O]⁺ |
| 57 | Loss of an ethyl radical | [C₃H₅O]⁺ |
| 43 | Propyl cation / Acetyl cation | [C₃H₇]⁺ / [C₂H₃O]⁺ |
| 29 | Ethyl cation | [C₂H₅]⁺ |
Other Emerging Spectroscopic Techniques for Structural and Electronic Characterization
Beyond the standard spectroscopic methods, several emerging techniques offer enhanced capabilities for the detailed characterization of chiral molecules like this compound.
Raman Optical Activity (ROA): This technique measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. rsc.org ROA is highly sensitive to the stereochemistry of a molecule and provides detailed information about its three-dimensional structure in solution. As a form of vibrational optical activity, it offers a rich source of data, with up to 3N-6 fundamental vibrations providing a complex and unique fingerprint for a molecule's specific conformation and configuration. rsc.org
Chiral-Specific NMR Spectroscopy: Recent advances have led to the development of NMR techniques that can directly detect molecular chirality without the need for chiral solvating agents or derivatization. theanalyticalscientist.com One such method utilizes a combination of electric and magnetic dipoles to differentiate between enantiomers, measuring a signal that is proportional to the enantiomeric excess. theanalyticalscientist.com This approach simplifies chiral analysis and has been demonstrated on various chiral molecules. theanalyticalscientist.com
Microwave Spectroscopy (Rotational Spectroscopy): For molecules that can be studied in the gas phase, three-wave mixing microwave spectroscopy is a powerful method for distinguishing between enantiomers. aanda.org This technique can detect a signal proportional to the product of the molecule's dipole moment components (μₐμₑμₑ), which has opposite signs for opposite enantiomers, enabling unambiguous chiral assignment. aanda.org
These advanced and emerging methods complement traditional spectroscopic techniques, providing deeper insights into the subtle structural and electronic features that define the identity and properties of this compound. nih.govresearchgate.net
Broader Applications in Advanced Chemical Synthesis and Materials Science
(2S)-2-Propyloxirane as a Pivotal Chiral Building Block
In the field of asymmetric synthesis, the "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources. wikipedia.orgnih.gov this compound is a prominent member of this pool, providing a reliable stereocenter that can be incorporated into larger, more complex target molecules, thereby avoiding the need for more intricate asymmetric induction steps later in a synthetic sequence. wikipedia.orgnih.govresearchgate.netelsevierpure.com
The utility of chiral epoxides as precursors in the total synthesis of natural products is a well-established strategy. nih.govacs.org The defined stereochemistry of this compound is instrumental in constructing molecules with multiple chiral centers, where the configuration of each center is critical for biological activity. The epoxide can be opened regioselectively and stereospecifically by a wide range of nucleophiles, transferring its chirality to the resulting product.
A prime example of this application is in the synthesis of insect pheromones, such as brevicomin. Brevicomin is a bicyclic ketal pheromone used by several bark beetle species. pherobase.comresearchgate.net The synthesis of isomers like (+)-exo-brevicomin has been accomplished using chiral epoxide precursors. researchgate.net The synthetic strategy often involves the ring-opening of a chiral epoxide to form a key diol intermediate, which is then cyclized to form the characteristic bicyclic core of the pheromone. This compound represents an ideal starting block for such syntheses, as its propyl side chain forms a significant portion of the carbon skeleton of brevicomin.
Table 1: Representative Natural Products Synthesizable from Chiral Epoxide Precursors
| Natural Product | Class | Key Synthetic Strategy | Relevance of this compound |
| exo-Brevicomin | Insect Pheromone | Ring-opening of a chiral epoxide to form a key diol intermediate, followed by cyclization. researchgate.net | The C5 backbone and stereocenter can be directly derived from this compound. |
| Frontalin | Insect Pheromone | Utilizes a chiral diol prepared from a chiral precursor for the construction of the bicyclic acetal (B89532) structure. rsc.org | Serves as a chiral source for establishing the required stereochemistry in the diol intermediate. |
The inherent strain of the three-membered ring makes this compound susceptible to nucleophilic attack, a feature that chemists exploit to introduce diverse functionalities. This reactivity is central to its use as a precursor for polyoxygenated molecules, particularly 1,2-diols and their derivatives. atlasofscience.org The ring-opening can be catalyzed by either acid or base.
Under acidic conditions, the nucleophile (e.g., water) attacks the more substituted carbon atom of the protonated epoxide. Conversely, under basic or neutral conditions, the nucleophilic attack occurs at the less sterically hindered carbon atom via an SN2 mechanism, leading to a predictable and controlled introduction of two adjacent functional groups with inversion of stereochemistry at the site of attack. nih.govrsc.org This predictable reactivity allows for the synthesis of a variety of highly functionalized acyclic molecules that are themselves valuable intermediates for pharmaceuticals and other complex targets.
For instance, the acid-catalyzed hydrolysis of this compound yields (S)-pentane-1,2-diol, a simple polyoxygenated molecule, with retention of configuration at the chiral center. This diol can be further functionalized, making the parent epoxide a gateway to a wide range of chiral C5 synthons.
Table 2: Regioselective Ring-Opening of this compound
| Conditions | Nucleophile | Major Product | Functionalization Achieved |
| Acidic (H₃O⁺) | Water | (S)-Pentane-1,2-diol | 1,2-Diol (Polyol) |
| Basic (RO⁻/ROH) | Alkoxide | (S)-1-Alkoxy-2-pentanol | Hydroxy ether |
| Basic (NH₃) | Ammonia (B1221849) | (S)-1-Amino-2-pentanol | Amino alcohol |
Role in Polymer Chemistry and Advanced Materials
Beyond its use in small-molecule synthesis, this compound is a valuable monomer for creating advanced polymers. The ability to undergo ring-opening polymerization allows its incorporation into polymer backbones, where its chirality can dictate the three-dimensional structure and, consequently, the material properties of the resulting polymer.
A significant application of epoxides in polymer chemistry is their copolymerization with carbon dioxide (CO₂) to produce aliphatic polycarbonates. nsf.govresearchgate.net This process is a sustainable route to creating degradable polymers from a renewable feedstock (CO₂). Catalyzed by various metal complexes, the reaction proceeds via a ring-opening copolymerization (ROCOP) mechanism, often resulting in a perfectly alternating sequence of epoxide and CO₂ units. nsf.govmdpi.com
While much research has focused on propylene (B89431) oxide, the use of this compound offers a pathway to chiral polycarbonates. The polymerization of a single enantiomer of the epoxide monomer would result in an isotactic polycarbonate, poly((S)-propylene carbonate). This stereoregularity imparts a high degree of order to the polymer chains, which can lead to enhanced thermal stability, crystallinity, and specific mechanical properties not found in atactic (non-stereoregular) polymers made from racemic epoxides. These chiral polycarbonates have potential applications as specialty materials in chiral separations or as advanced biodegradable plastics.
This compound can also undergo ring-opening polymerization to form polyethers, specifically poly((S)-2-propyloxirane). The stereochemistry of the polymer is a critical factor in determining its material properties. The use of an enantiomerically pure monomer like this compound allows for the synthesis of an isotactic polyether. rsc.orgresearchgate.net
In an isotactic polymer, all the propyl side chains are located on the same side of the polymer backbone. This regular structure allows the polymer chains to pack closely together, leading to higher crystallinity, increased melting point, and improved mechanical strength compared to an atactic polymer, where the side chains are randomly oriented. By controlling the stereochemistry through the choice of monomer, chemists can precisely engineer the physical properties of the final material to suit specific applications, from resilient fibers to specialized films and coatings. The polymerization of bulky or functionalized 2,3-disubstituted oxiranes has been shown to yield polymers with rigid, stretched conformations, indicating that the substituent group is key to engineering the final material's structure. rsc.orgresearchgate.net
Q & A
Q. How can (2S)-2-propyloxirane be identified and quantified in plant extracts using spectroscopic methods?
To identify this compound in plant matrices like Tylophora indica roots, use GC-MS with non-polar columns (e.g., DB-5MS) and electron ionization. In hexane extracts, the compound elutes with a retention time matching its known profile and shows a molecular ion peak at m/z 86 (C₅H₁₀O⁺). Quantification is achieved via peak area integration, as demonstrated in studies where it constituted 39.12% of the root extract . Confirm stereochemistry using chiral HPLC or polarimetry, as the (2S) configuration impacts biological activity.
Q. What are the standard synthetic routes for this compound in laboratory settings?
The compound is synthesized via Sharpless epoxidation of allylic alcohols or acid-catalyzed epoxidation of 1-pentene. For stereochemical control, use a chiral catalyst (e.g., titanium(IV) isopropoxide with a tartrate ligand) to ensure the (2S) configuration. Purify the product via fractional distillation (boiling point: 93.1°C at 760 mmHg ). Validate purity using ¹H NMR : the oxirane protons resonate as a multiplet at δ 3.2–3.5 ppm, while the propyl chain appears at δ 0.9–1.6 ppm .
Q. What nucleophilic reactions are typical for this compound, and how are products characterized?
The epoxide undergoes regioselective nucleophilic ring-opening :
- With NaCN in DMF: Forms (3S)-hydroxypentanenitrile via attack at the less substituted carbon (C1), retaining stereochemistry .
- With HCl : Produces 1-chloro-2-pentanol, confirmed by chloride ion detection via AgNO₃ precipitation .
Monitor reactions using TLC (silica gel, hexane/ethyl acetate) and characterize products via IR (C-O-C stretch at 1250–950 cm⁻¹ loss) and ¹³C NMR (new hydroxyl or nitrile signals).
Advanced Research Questions
Q. How does the stereochemistry of this compound influence reaction outcomes in asymmetric synthesis?
The (2S) configuration directs nucleophilic attack to the less hindered carbon (C1), preserving chirality in products. For example, reaction with NaN₃ yields (1S)-1-azido-2-pentanol, confirmed by optical rotation and X-ray crystallography. This selectivity is critical in synthesizing chiral intermediates for pharmaceuticals .
Q. What analytical techniques differentiate this compound from its structural isomers, such as 3-pentanone or 2-methyltetrahydrofuran?
Use Threshold Photoelectron Spectroscopy (TPES) to compare ionization energies (IE):
- This compound: IE ≈ 10.11 eV .
- 3-pentanone: IE ≈ 9.439 eV .
- 2-methyltetrahydrofuran: IE ≈ 9.33 eV .
Complement with GC-MS retention indices and ²H isotope labeling to resolve co-eluting isomers in oxidation studies.
Q. How can conflicting reports about this compound’s biological prevalence be resolved?
Discrepancies (e.g., high abundance in T. indica roots vs. absence in other species) require:
- Method validation : Ensure extraction solvents (e.g., hexane) preserve epoxide stability.
- Matrix-matched calibration : Account for plant matrix effects in GC-MS.
- Meta-analysis : Cross-reference datasets from Dr. Duke’s Phytochemical Database and controlled lab syntheses to identify environmental or enzymatic factors influencing biosynthesis .
Q. What role does this compound play in low-temperature oxidation mechanisms?
In combustion studies, this compound forms via radical-mediated pathways from pentene precursors. Its detection in jet-stirred reactors (via SVUV-PIMS ) reveals competing pathways:
- Isomerization to cyclic ethers (e.g., 2-ethyloxetane).
- Decomposition to aldehydes (pentanal) and ketones (2-pentanone) .
Model these pathways using quantum chemical calculations (e.g., CBS-QB3) to predict branching ratios under varying O₂ concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
